molecular formula C6H12Cl2O2Si B14163973 Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate CAS No. 4074-06-0

Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate

Cat. No.: B14163973
CAS No.: 4074-06-0
M. Wt: 215.15 g/mol
InChI Key: SKKYDEPISCENHR-UHFFFAOYSA-N
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Description

Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate: is an organosilicon compound that features a silicon atom bonded to two chlorine atoms, a methyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate typically involves the reaction of a suitable precursor with dichloromethylsilane. One common method is the hydrosilylation of an unsaturated ester with dichloromethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Oxidation and Reduction: The silicon center can undergo oxidation to form silanols or reduction to form silanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with a base such as triethylamine.

    Hydrolysis: This reaction occurs readily in the presence of moisture or water.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted silanes.

    Hydrolysis: The major products are silanols and hydrochloric acid.

    Oxidation and Reduction: The major products are silanols (oxidation) or silanes (reduction).

Scientific Research Applications

Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate exerts its effects involves the reactivity of the silicon center. The dichloromethylsilyl group can undergo nucleophilic substitution, hydrolysis, and other reactions, allowing it to interact with various molecular targets. These reactions can modify the properties of the target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate is unique due to the presence of both a dichloromethylsilyl group and a propanoate ester. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

4074-06-0

Molecular Formula

C6H12Cl2O2Si

Molecular Weight

215.15 g/mol

IUPAC Name

methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate

InChI

InChI=1S/C6H12Cl2O2Si/c1-5(6(9)10-2)4-11(3,7)8/h5H,4H2,1-3H3

InChI Key

SKKYDEPISCENHR-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](C)(Cl)Cl)C(=O)OC

Origin of Product

United States

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